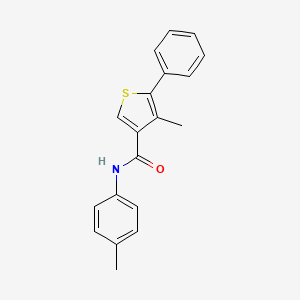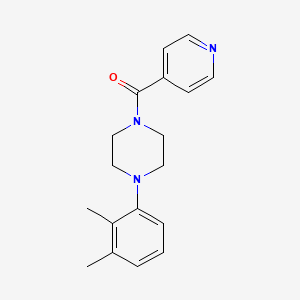
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was initially developed as a treatment for viral infections, but it was later discovered to have anti-cancer effects.
Mecanismo De Acción
The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that help to regulate the immune response. 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are important for the immune response. 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide research. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer treatments. Another direction is to test 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide in clinical trials to determine its safety and efficacy in humans. Additionally, research could be done to optimize the synthesis method of 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide to make it more efficient and cost-effective.
Métodos De Síntesis
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide can be synthesized using a three-step process. The first step involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2-chloro-5-(2,5-dimethylphenoxy)acetophenone. The second step involves the reaction of 2-chloro-5-(2,5-dimethylphenoxy)acetophenone with 4-methyl-2-pyridinylamine to form 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide. The final step involves the purification of the compound using column chromatography.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has also been shown to increase the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-5-13(3)14(8-11)20-10-16(19)18-15-9-12(2)6-7-17-15/h4-9H,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRGKTUQLARXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
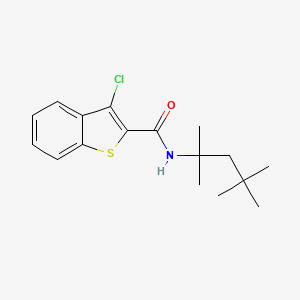
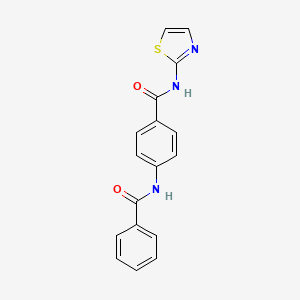
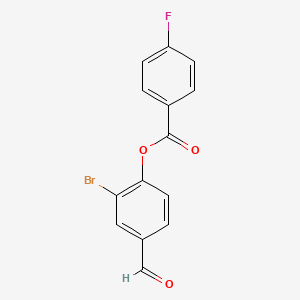

![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5871977.png)
